N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide
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Overview
Description
N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide is a useful research compound. Its molecular formula is C23H18N4O4S2 and its molecular weight is 478.54. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Applications
Research demonstrates that certain 1,3,4-thiadiazole derivatives possess significant antimicrobial and antifungal properties. For instance, Dróżdż et al. (2022) explored the effect of antibiotic amphotericin B combinations with selected 1,3,4-thiadiazole derivatives, finding minimal toxicity against normal human cells while showing potential use in fungal infection therapy (Dróżdż et al., 2022). Mansour et al. (2020) synthesized thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety, demonstrating antimicrobial and antiproliferative activities, suggesting potential in cancer therapy (Mansour et al., 2020).
Anticancer Properties
Al-Omran et al. (2002) investigated derivatives incorporating with 1,3,4-thiadiazole for their antimicrobial and antifungal activities, hinting at broader applications in developing new therapeutic agents (Al-Omran et al., 2002). Similarly, Krishna et al. (2020) synthesized 1,3,4-thiadiazole analogues and evaluated them as novel anticancer agents, highlighting the potential of such compounds in cancer treatment (Krishna et al., 2020).
Antihypertensive and Protective Activities
Samel and Pai (2010) synthesized naphthalenyloxy-propanol amine derivatives from 2-amino-5-aryl/alkyl-1,3,4-thiadiazoles as potential antihypertensive agents, showcasing the versatility of thiadiazole derivatives in developing cardiovascular drugs (Samel & Pai, 2010). Abdel-Wahab et al. (2009) synthesized new 2-naphthyl ethers and tested their protective activities against DNA damage, suggesting a role in protecting against oxidative stress and potentially in cancer prevention (Abdel-Wahab et al., 2009).
Mechanism of Action
Target of Action
Similar compounds have shown potent growth inhibition properties against various human cancer cell lines .
Mode of Action
It is suggested that similar compounds can induce apoptosis and cause both s-phase and g2/m-phase arrests in certain cell lines . This indicates that the compound may interact with its targets to disrupt the normal cell cycle, leading to cell death.
Biochemical Pathways
Based on the observed effects on the cell cycle, it can be inferred that the compound likely interacts with pathways involved in cell growth and division .
Result of Action
The compound has shown potent growth inhibition properties against various human cancer cell lines . This suggests that the compound’s action results in the inhibition of cell growth and the induction of cell death.
Properties
IUPAC Name |
N-[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O4S2/c28-20(24-11-14-8-9-18-19(10-14)31-13-30-18)12-32-23-27-26-22(33-23)25-21(29)17-7-3-5-15-4-1-2-6-16(15)17/h1-10H,11-13H2,(H,24,28)(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDJKSIXHGMZJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN=C(S3)NC(=O)C4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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